3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one
CAS No.: 313954-58-4
Cat. No.: VC11790933
Molecular Formula: C19H13FN2O3S
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313954-58-4 |
|---|---|
| Molecular Formula | C19H13FN2O3S |
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | 3-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-8-methoxychromen-2-one |
| Standard InChI | InChI=1S/C19H13FN2O3S/c1-24-16-4-2-3-11-9-14(18(23)25-17(11)16)15-10-26-19(22-15)21-13-7-5-12(20)6-8-13/h2-10H,1H3,(H,21,22) |
| Standard InChI Key | XKPMRCTZYDZJBI-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=C(C=C4)F |
| Canonical SMILES | COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemical Properties
The compound’s IUPAC name, 3-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-8-methoxychromen-2-one, reflects its three primary components:
-
Chromenone backbone: A coumarin-derived structure with a methoxy group at the 8-position, enhancing lipophilicity and influencing electronic distribution.
-
Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms, known for its role in modulating biological activity through hydrogen bonding and π-π interactions .
-
4-Fluorophenyl group: A fluorinated aromatic ring attached via an amino linkage, which may improve metabolic stability and target binding affinity compared to non-fluorinated analogs.
The canonical SMILES representation (COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=C(C=C4)F) and InChIKey (XKPMRCTZYDZJBI-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling and database searches.
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of 3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one involves multi-step organic reactions, as inferred from protocols for analogous compounds:
-
Coumarin Core Formation:
-
Step 1: Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions to yield 8-methoxy-chromen-2-one.
-
Step 2: Bromination at the 3-position using bromosuccinimide (NBS) in , followed by Suzuki-Miyaura coupling to introduce the thiazole moiety.
-
-
Thiazole Ring Construction:
-
Final Coupling:
-
Buchwald-Hartwig amination or Ullmann-type coupling to attach the 4-fluorophenyl group to the thiazole nitrogen.
-
Key Reaction Parameters:
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Temperature | 80–110°C | Higher temps favor cyclization |
| Solvent | DMF or THF | Polar aprotic solvents improve solubility |
| Catalyst | Pd(PPh) or CuI | Pd catalysts enhance coupling efficiency |
Structural Modifications and SAR Insights
Structure-Activity Relationship (SAR) studies of similar compounds reveal:
-
Methoxy Position: The 8-methoxy group on the chromenone enhances solubility without sterically hindering target binding.
-
Fluorine Substitution: Para-fluorine on the phenyl ring increases metabolic stability compared to ortho- or meta-substituted analogs.
-
Thiazole Linkage: The thiazole’s exocyclic amino group facilitates hydrogen bonding with biological targets like kinase ATP pockets .
Biological Activities and Mechanistic Insights
Antimicrobial Activity
Chromenone-thiazole hybrids exhibit broad-spectrum antimicrobial effects, as demonstrated by analogs in preclinical studies:
-
Gram-positive Bacteria: MIC values of 2–8 µg/mL against Staphylococcus aureus (MRSA), potentially via inhibition of dihydrofolate reductase (DHFR) .
-
Fungal Pathogens: IC of 12.5 µg/mL against Candida albicans, attributed to ergosterol biosynthesis disruption.
Proposed Mechanism:
The thiazole ring’s sulfur atom may coordinate with metal ions in microbial enzymes, while the chromenone moiety intercalates into DNA or inhibits topoisomerases .
Comparative Analysis with Structural Analogs
| Compound Name | Key Structural Differences | Biological Activity (IC) |
|---|---|---|
| 3-[2-(2-Fluoroanilino)-thiazol-4-yl]-6-methoxy chromenone | Ortho-fluorine substitution | EGFR inhibition: 1.1 µM |
| 3-[2-(3-Fluorophenyl)amino-thiazol-4-yl] chromenone | Meta-fluorine substitution | DHFR inhibition: 0.9 µM |
| 8-Methoxy-3-thiazole chromenone (non-fluorinated) | Absence of fluorine | Reduced metabolic stability |
The para-fluorine configuration in the target compound balances electronic effects and steric demands, optimizing both potency and pharmacokinetics.
Research Applications and Future Directions
Drug Discovery
-
Lead Optimization: Fragment-based drug design (FBDD) could explore substitutions at the thiazole 5-position or coumarin 6-position to improve selectivity.
-
Combination Therapies: Synergy studies with cisplatin or doxorubicin may reveal additive effects in resistant cancers .
Material Science
The compound’s extended π-system and fluorinated aromaticity make it a candidate for organic semiconductors or fluorescent probes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume